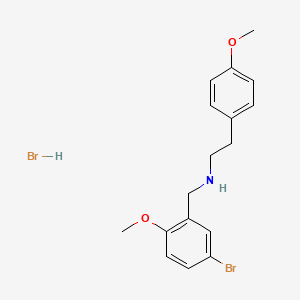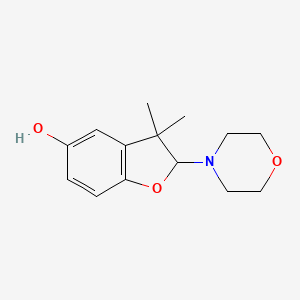
5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-
Übersicht
Beschreibung
“5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-” is a chemical compound . It is a 7-phenol metabolite formed during the hydrolysis of carbofuran . It is also a carbamate ester .
Chemical Reactions Analysis
2,3-Dihydro-2,2-dimethyl-7-benzofuranol reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers of [Ti (micro-ddbfo) 2 (ddbfo) 6] and [Zr (ddbfo) 3 (EtOH) (micro-EtO)] 2 .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
The compound's crystal structure, including its benzofuran ring and morpholino ring conformations, has been analyzed. This analysis is crucial in understanding the compound's properties and potential applications in various fields of research (Vega et al., 2008).
2. Vasorelaxant Properties
Benzofuran-morpholinomethyl-pyrazoline hybrids, including variations of the compound, have shown significant vasodilation properties. This is important for potential applications in cardiovascular research and therapies (Hassan et al., 2014).
3. Solar Cell Efficiency Improvement
The compound's derivatives have been used to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This application is significant for advancing solar energy technology (Wu et al., 2009).
4. Antioxidant Activities
Novel derivatives of the compound have demonstrated significant antioxidant capacities, which is valuable in the study of oxidative stress and potential therapeutic applications (Kol et al., 2016).
5. Cytotoxicity and Anticancer Potential
The compound's derivatives have been analyzed for their cytotoxicity against cancer cell lines, offering insights into their potential as anticancer agents (Shi et al., 2018).
6. Synthesis of Heterocyclic Scaffolds
It serves as a basis for synthesizing various heterocyclic compounds, demonstrating its versatility in organic chemistry and drug development (Pandey et al., 2012).
7. Synthesis of Novel Benzofuran Derivatives
The compound has been used in the synthesis of novel benzofuran derivatives, expanding the repertoire of benzofuran-based molecules for various applications (Gao et al., 2011).
8. Antibacterial and Antifungal Activities
Its derivatives have been tested for antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Safety and Hazards
The safety data sheet (SDS) for “5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-morpholin-4-yl-2H-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11-9-10(16)3-4-12(11)18-13(14)15-5-7-17-8-6-15/h3-4,9,13,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKVLPHIUATOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)O)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384227 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1623-76-3 | |
| Record name | 5-Benzofuranol, 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIHYDRO-3,3-DIMETHYL-5-HYDROXY-2-(4-MORPHOLINO)BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1652804.png)
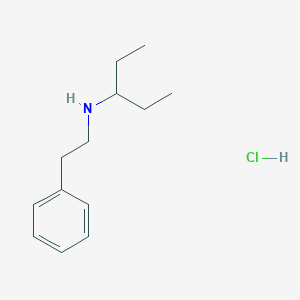



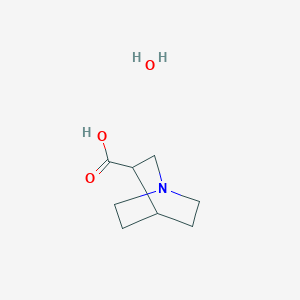

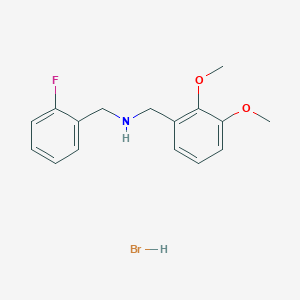

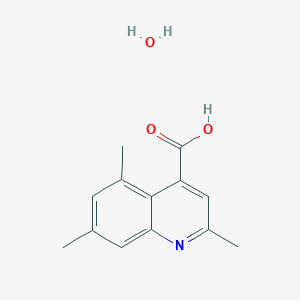
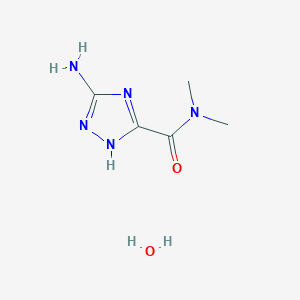
amine hydrobromide](/img/structure/B1652822.png)
amine hydrobromide](/img/structure/B1652823.png)
